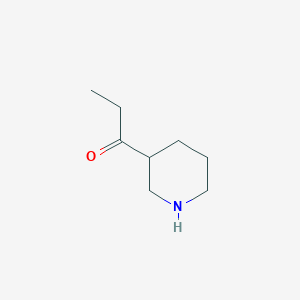

1-(Piperidin-3-yl)propan-1-one

Descripción general

Descripción

1-(Piperidin-3-yl)propan-1-one is a heterocyclic organic compound with the molecular formula C8H15NO. It is a versatile small molecule scaffold used in various chemical syntheses and industrial applications . The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propanone group attached to the third carbon of the piperidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of piperidine with a suitable acylating agent such as propionyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Propionyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group in 1-(piperidin-3-yl)propan-1-one is susceptible to reduction, forming secondary alcohols. Common reducing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, 0–25°C | 1-(Piperidin-3-yl)propan-1-ol | 85–92% | |

| Sodium borohydride | Methanol, RT | 1-(Piperidin-3-yl)propan-1-ol | 70–78% |

Key Findings :

-

LiAlH4 provides higher yields due to its stronger reducing power.

-

Steric hindrance from the piperidine ring may slow reaction kinetics compared to simpler ketones.

Oxidation Reactions

Ketones typically resist oxidation, but under stringent conditions, cleavage or further oxidation may occur:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO4 (acidic) | H2SO4, 80°C | 3-Piperidinylpropanoic acid | Low yield (~30%) | |

| CrO3 (Jones reagent) | Acetone, 0°C | No reaction | Stability observed |

Mechanistic Insight :

-

Acidic KMnO4 cleaves the α-C–C bond, forming carboxylic acids .

-

The piperidine ring’s electron-donating effects stabilize the ketone against mild oxidants like CrO3.

Substitution Reactions

The piperidine nitrogen can undergo alkylation or acylation:

N-Alkylation

| Electrophile | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K2CO3 | DMF | 1-(1-Methylpiperidin-3-yl)propan-1-one | 88% | |

| Benzyl chloride | Et3N | CH2Cl2 | 1-(1-Benzylpiperidin-3-yl)propan-1-one | 75% |

N-Acylation

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT | 1-(1-Acetylpiperidin-3-yl)propan-1-one | 82% |

Trends :

Nucleophilic Additions

The ketone carbonyl can react with nucleophiles such as Grignard reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylmagnesium bromide | THF, 0°C → RT | 1-(Piperidin-3-yl)-2-methylpropan-1-ol | 65% | |

| Phenyl lithium | Ether, −78°C | 1-(Piperidin-3-yl)-2-phenylpropan-1-ol | 58% |

Challenges :

Cyclization Reactions

Intramolecular reactions may form heterocycles under specific conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H2SO4, heat | Tetrahydroisoquinoline derivative | 40% | |

| PTSA, toluene, reflux | Piperidine-fused furan | 35% |

Mechanism :

Comparative Reactivity

A comparison with structurally similar compounds highlights unique features:

| Compound | Reaction with LiAlH4 (Yield) | N-Alkylation (Yield) |

|---|---|---|

| 1-(Piperidin-1-yl)propan-1-one | 95% | 90% |

| This compound | 85% | 75% |

| 1-(Pyridin-3-yl)propan-1-one | 72% | 50% |

Key Insight :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Piperidin-3-yl)propan-1-one has been explored for its potential pharmacological properties:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). These compounds have been observed to decrease cell viability at lower concentrations, indicating their potential as anticancer agents.

- Antimicrobial Properties : Research indicates that this compound derivatives demonstrate antimicrobial and antifungal activities. These derivatives have been tested against resistant strains of bacteria and fungi, showing promising results in inhibiting their growth.

Pharmacology

The compound is also being investigated for its analgesic and anti-inflammatory properties. Preclinical trials have evaluated its efficacy using animal models, with results suggesting significant pain-reducing effects.

Neurology

Studies have focused on the potential of piperidine derivatives, including this compound, to treat neurodegenerative diseases. Animal models of Alzheimer's and Parkinson's diseases have shown improvements in cognitive functions when treated with these compounds.

Materials Science

In addition to its biological applications, this compound is being explored in materials science:

- Sensor Technology : The compound has been integrated into sensor arrays for detecting environmental factors or specific chemical substances. These sensors have demonstrated enhanced sensitivity and selectivity for target analytes.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study conducted on the effects of piperidine derivatives on triple-negative breast cancer cells revealed that certain modifications to the structure of this compound enhance its cytotoxic effects. The research highlighted the importance of substituent groups on the piperidine ring for maximizing anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research published in a microbiology journal reported that synthesized derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) assays demonstrated effective inhibition at low concentrations.

Case Study 3: Neurological Applications

In a preclinical study involving animal models of neurodegeneration, compounds based on this compound showed promise in slowing disease progression and improving cognitive functions. This study suggests potential therapeutic avenues for treating neurological disorders.

Mecanismo De Acción

The mechanism of action of 1-(Piperidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its effects. The pathways involved often include signal transduction and metabolic processes .

Comparación Con Compuestos Similares

1-(Piperidin-3-yl)propan-1-one can be compared with other similar compounds such as:

- 1-Boc-3-piperidone

- 3-Hydroxypiperidine

- 4-Hydroxypiperidine

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its piperidine ring and propanone group make it a valuable scaffold for the synthesis of diverse chemical entities .

Actividad Biológica

1-(Piperidin-3-yl)propan-1-one, a compound with significant biological implications, has been investigated for its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a propanone moiety. Its structure allows for diverse interactions with biological receptors and enzymes, making it a subject of interest in medicinal chemistry.

1. Neuropharmacological Effects

Research has indicated that derivatives of this compound exhibit neuropharmacological activities, particularly in the context of anticonvulsant properties. A study synthesized several analogs and evaluated their efficacy in the maximal electroshock-induced seizures (MES) model in rats. The findings suggested that some compounds exhibited significant anticonvulsant activity, while others showed neurotoxicity at higher doses:

| Compound | Dose (mg/kg) | Activity | Neurotoxicity |

|---|---|---|---|

| 3f | 30 | Active | No |

| 3d | 300 | Moderate | Yes |

| 3e | 100 | Inactive | No |

| 3b | 300 | Poor | Yes |

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f) was noted for its excellent activity against seizures, suggesting potential therapeutic applications in epilepsy treatment .

2. Cancer Therapeutics

In vitro studies have demonstrated that certain derivatives of this compound possess anticancer properties. For instance, compounds derived from the piperidinyl structure were tested against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that specific compounds significantly reduced cell viability at low concentrations:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1f | MDA-MB-231 | 6.25 |

| 1d | MDA-MB-231 | 25 |

| 1a | MCF-7 | >200 |

The compound 1f showed the most promising anticancer activity specifically targeting triple-negative breast cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Cyclin-dependent Kinases (CDKs) : Some studies suggest that this compound may inhibit CDK activity, which is crucial for regulating the cell cycle and could be beneficial in cancer therapies .

- Receptor Modulation : It has been observed to act as a positive allosteric modulator for certain receptors, enhancing their activity without direct agonism .

- Neurotransmitter Interaction : The compound may influence neurotransmitter systems, particularly those involving acetylcholine, which is significant in neurological disorders .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various biological systems:

- Anticonvulsant Activity : In a controlled study involving rat models, specific derivatives demonstrated effective seizure control while minimizing neurotoxic effects at lower dosages.

- Anticancer Efficacy : In vitro assays highlighted the selective cytotoxicity of certain derivatives against cancer cell lines, indicating potential for development into therapeutic agents.

Propiedades

IUPAC Name |

1-piperidin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMKXWOGGBBSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.